7-Bromo-1-tetralone 7-Bromo-1-tetralone 7-Bromotetralone is a synthetic intermediate useful for pharmaceutical synthesis.
Brand Name: Vulcanchem
CAS No.: 32281-97-3
VCID: VC20789808
InChI: InChI=1S/C10H9BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2
SMILES: C1CC2=C(C=C(C=C2)Br)C(=O)C1
Molecular Formula: C10H9BrO
Molecular Weight: 225.08 g/mol

7-Bromo-1-tetralone

CAS No.: 32281-97-3

Cat. No.: VC20789808

Molecular Formula: C10H9BrO

Molecular Weight: 225.08 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1-tetralone - 32281-97-3

Specification

CAS No. 32281-97-3
Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
IUPAC Name 7-bromo-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C10H9BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2
Standard InChI Key YGVDCGFUUUJCDF-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)Br)C(=O)C1
Canonical SMILES C1CC2=C(C=C(C=C2)Br)C(=O)C1

Introduction

Chemical Structure and Properties

7-Bromo-1-tetralone (CAS: 32281-97-3) is an organic compound with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol . Its IUPAC name is 7-bromo-3,4-dihydro-2H-naphthalen-1-one . The compound features a ketone group at position 1 and a bromine substituent at position 7 on the tetralone scaffold. The presence of these functional groups contributes to its unique reactivity profile and applications in organic synthesis.

Physical Properties

7-Bromo-1-tetralone exists as a solid at room temperature with a melting point range between 73°C and 78°C, depending on purity . The compound demonstrates moderate thermal stability with a high boiling point of approximately 311.9°C at standard pressure . The following table summarizes the key physical properties of 7-Bromo-1-tetralone:

PropertyValue
Physical StateSolid
ColorWhite to off-white
Molecular Weight225.08 g/mol
Density1.5±0.1 g/cm³
Melting Point73-78°C
Boiling Point311.9±31.0°C at 760 mmHg
Flash Point103.5±12.2°C
Vapor Pressure0.0±0.7 mmHg at 25°C
Refractive Index1.599

Chemical Properties

The compound exhibits distinct chemical properties that make it valuable for various synthetic applications. Its structure contains multiple reactive sites, including the carbonyl group and the carbon-bromine bond . The brominated aromatic ring provides opportunities for further functionalization through various coupling reactions. Additional chemical properties include:

PropertyValue
LogP3.52
Polar Surface Area17.07
Exact Mass223.983673
SMILES NotationC1CC2=C(C=C(C=C2)Br)C(=O)C1

Synthesis Methods

Several synthetic routes have been developed to produce 7-Bromo-1-tetralone with high yield and purity. These methods typically involve either direct bromination of 1-tetralone or cyclization of appropriate precursors.

Synthesis from 4-(4-bromophenyl)butanoic Acid

A well-established method for synthesizing 7-Bromo-1-tetralone involves the cyclization of 4-(4-bromophenyl)butanoic acid using phosphorus pentoxide as a dehydrating agent . This reaction typically occurs in toluene at elevated temperatures. The synthesis proceeds through an intramolecular Friedel-Crafts acylation, where the carboxylic acid group reacts with the aromatic ring to form the cyclic ketone structure.

The reaction conditions significantly influence the yield of 7-Bromo-1-tetralone. Optimization studies have investigated the effects of reagent ratios, temperature, and reaction time on product formation . The following table summarizes the optimal conditions for this synthetic pathway:

ParameterOptimal Condition
Reagent Ratio4-(4-bromophenyl)butanoic acid:P₂O₅ = 1:3
SolventToluene
Temperature110°C
Reaction Time2 hours
Typical YieldUp to 95%

Direct Bromination of 1-Tetralone

Another approach involves the direct bromination of 1-tetralone using brominating agents such as bromine or N-bromosuccinimide. This method requires careful control of reaction conditions to achieve regioselective bromination at the desired 7-position. The reaction typically proceeds under mild acidic conditions to direct the electrophilic aromatic substitution to the desired position on the aromatic ring.

Chemical Reactivity

The reactivity of 7-Bromo-1-tetralone is primarily determined by its two main functional groups: the ketone moiety and the carbon-bromine bond. These features allow the compound to participate in a diverse range of chemical transformations.

Carbonyl Reactivity

The ketone group at position 1 can undergo typical carbonyl reactions, including:

  • Reduction reactions leading to the corresponding alcohols

  • Nucleophilic addition reactions with organometallic reagents

  • Condensation reactions with nitrogen-containing nucleophiles forming imines or hydrazones

  • Wittig and related olefination reactions

Bromine-Mediated Reactions

The bromine substituent provides a reactive site for various transformations:

  • Coupling reactions (Suzuki, Stille, Negishi, etc.) for carbon-carbon bond formation

  • Nucleophilic aromatic substitution reactions

  • Metal-halogen exchange reactions with organolithium or Grignard reagents

  • Reduction to the corresponding dehalogenated product

These reactive features make 7-Bromo-1-tetralone an excellent building block for the synthesis of more complex molecular structures with potential applications in medicinal chemistry and materials science.

Applications in Research and Industry

7-Bromo-1-tetralone has found numerous applications across different fields, primarily due to its versatile chemical reactivity and structural features.

Pharmaceutical Applications

The compound serves as a valuable intermediate in the synthesis of pharmaceutical agents . It has been utilized in the preparation of:

  • Antidepressant compounds, where the tetralone scaffold is further modified to create structures with specific receptor affinities

  • Anticancer agents, with studies indicating potential anticancer activity of certain derivatives

  • Heterocyclic compounds with diverse biological activities, including benzocarbazoles

Materials Science Applications

In materials science, 7-Bromo-1-tetralone and its derivatives have been investigated for:

  • Development of organic light-emitting diodes (OLEDs), where the compound's electronic properties contribute to improved device performance

  • Preparation of catalysts for various chemical transformations

  • Synthesis of functional materials with specific optical or electronic properties

Synthetic Organic Chemistry

Beyond its direct applications, 7-Bromo-1-tetralone serves as a versatile synthetic building block in organic chemistry:

  • As a starting material for the construction of complex polycyclic structures

  • In methodological studies exploring new reaction pathways and transformations

  • For the development of novel heterocyclic systems with potential applications in medicinal chemistry

ClassificationDetails
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
Hazard CodesXi: Irritant
Risk PhrasesR36/37/38 (Irritating to eyes, respiratory system, and skin)

Documented Research Applications

Scientific literature documents several specific applications of 7-Bromo-1-tetralone in research contexts. Multiple studies have reported using this compound as a key intermediate in organic synthesis pathways.

Literature Precedents

Several research publications have documented the synthesis and applications of 7-Bromo-1-tetralone:

  • Mallory et al. (1992) reported the synthesis of 7-Bromo-1-tetralone with approximately 99% yield in the Journal of Organic Chemistry .

  • Chorghade et al. (2013) documented a synthesis approach achieving approximately 90% yield in their publication in Organic Letters .

  • Patent literature including WO2005/95326 A2 and US2009/76076 A1 have described synthetic methods yielding 42% and 39% of 7-Bromo-1-tetralone, respectively .

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